molecular formula C10H9N3O B1472107 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde CAS No. 1338256-02-2

4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde

Cat. No.: B1472107
CAS No.: 1338256-02-2
M. Wt: 187.2 g/mol
InChI Key: IRDBQIZGJBHRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde, also known as 4-methyl-3-triazolylbenzaldehyde (MTB), is a synthetic aromatic aldehyde used in a variety of scientific research applications. It is a colorless crystalline compound with a melting point of 166-169°C. MTB is used in organic synthesis and as a reagent for the preparation of heterocyclic compounds. It is also used in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Scientific Research Applications

MTB is used in a variety of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, such as 2-substituted 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,2,4-thiadiazoles. It is also used as a starting material for the synthesis of biologically active compounds, such as anticonvulsants, antiviral agents, and anti-inflammatory agents.

Mechanism of Action

MTB is a synthetic aromatic aldehyde that can undergo a variety of reactions, depending on the conditions. It can react with amines to form Schiff bases, which can then be reduced to form imines. It can also react with alcohols to form hemiacetals, which can then be oxidized to form aldehydes. Additionally, MTB can undergo Diels-Alder reactions with dienophiles to form cyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTB are not well understood. However, it has been used as a reagent for the synthesis of biologically active compounds, such as anticonvulsants, antiviral agents, and anti-inflammatory agents. It is also possible that MTB could have some antioxidant activity, as it has been used as a reagent for the synthesis of antioxidants.

Advantages and Limitations for Lab Experiments

The main advantage of using MTB in laboratory experiments is its availability and low cost. It is also easy to handle and store, and it is relatively stable at room temperature. However, it is important to note that MTB is a highly flammable compound and should be handled with caution. Additionally, it has a strong odor and should be used in a well-ventilated area.

Future Directions

There are a number of potential future directions for research involving MTB. These include further investigation into its biochemical and physiological effects, its potential antioxidant activity, and its use as a reagent for the synthesis of biologically active compounds. Additionally, further studies could be conducted to explore its potential use in the synthesis of dyes, pharmaceuticals, and other organic compounds. Finally, research could be conducted to explore its potential use as a reagent for the synthesis of heterocyclic compounds.

Properties

IUPAC Name

4-(3-methyl-1,2,4-triazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-11-7-13(12-8)10-4-2-9(6-14)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDBQIZGJBHRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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